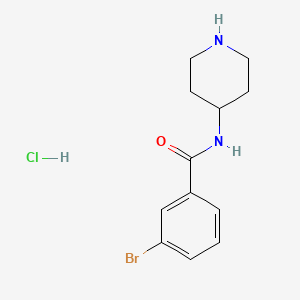

3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINFJRZAMRLFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride typically involves a multi-step process:

Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the meta position, forming 3-bromobenzene.

Amidation: The brominated benzene is then subjected to an amidation reaction with piperidine-4-amine to form 3-Bromo-N-(piperidine-4-yl)benzamide.

Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

Purification: Utilizing techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Products with higher oxidation states, such as carboxylic acids or ketones.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₆BrClN₂O

- Molar Mass : 319.63 g/mol

- CAS Number : 1233958-97-8

The compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability, making it suitable for various applications in research and development.

Medicinal Chemistry

3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride serves as a lead compound in drug discovery. Its potential therapeutic properties are being explored for:

- Antiviral Activity : Preliminary studies suggest interactions with proteins involved in viral replication, indicating potential use against viral infections.

- Antimicrobial Properties : The compound may exhibit significant activity against various microbial strains, making it a candidate for developing new antibiotics.

Biological Studies

The compound's interaction with biological targets is under investigation, particularly:

- Inflammasome Inhibition : Research indicates that derivatives of piperidine compounds can inhibit the NLRP3 inflammasome, which is associated with inflammatory diseases . This suggests that this compound may have similar inhibitory effects.

Chemical Synthesis

In synthetic chemistry, this compound acts as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for:

- Substitution Reactions : The bromine atom can be replaced with various functional groups, leading to diverse derivatives.

- Formation of New Compounds : It can participate in reactions to form sulfonamides or other functionalized piperidine derivatives.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- A study on the modulation of NLRP3 inflammasome inhibitors demonstrated that piperidine derivatives could effectively inhibit inflammatory responses in vitro, suggesting that this compound may have similar effects .

- Research into its interactions with specific proteins has shown promising results in reducing ATPase activity related to inflammatory processes, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Bromine vs.

- Piperidine Positioning : All compounds share the piperidine-4-yl group, which is critical for interacting with biological targets (e.g., enzymes or receptors).

- Salt Forms : Hydrochloride salts improve aqueous solubility, facilitating formulation for biological testing .

Physicochemical Properties

- LogP (Partition Coefficient) : Remoxipride has a logP of 2.10, indicating moderate lipophilicity . The bromine substituent in the target compound likely increases its logP compared to methoxy analogues, enhancing blood-brain barrier penetration.

Biological Activity

3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom substitution on a benzamide structure, coupled with a piperidine ring. This configuration suggests potential interactions with various biological targets due to the presence of both hydrophilic and lipophilic properties.

Target Interactions

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and proteins. Similar compounds have been shown to form hydrogen bonds with target proteins, potentially inhibiting their activity through competitive or non-competitive mechanisms.

Mode of Action

The presence of the carboxamide group in this compound may facilitate its binding to active sites on enzymes, thereby disrupting their normal function. This is particularly relevant for enzymes involved in inflammatory pathways, where inhibition can lead to reduced cytokine production .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The compound's structure suggests that the bromine substituent may enhance its bioactivity by increasing the electron-withdrawing character, which can improve interaction with microbial targets .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific pathways affected include those related to p53 signaling and caspase activation .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, showcasing its potential as an antibacterial agent.

- Cytotoxicity Assays : In cancer cell lines, the compound was tested for cytotoxicity using MTT assays. The results showed a dose-dependent reduction in cell viability, with IC50 values around 15 µM for certain cell lines, indicating promising anticancer activity .

- Mechanistic Insights : Molecular docking studies revealed favorable binding affinities for key proteins involved in inflammation and cancer progression, suggesting that the compound could be a lead candidate for further development as a therapeutic agent.

Data Tables

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis involves sequential steps:

- Bromination : Introducing the bromo group to the benzamido backbone under controlled halogenation conditions (e.g., using PBr₃ or NBS) .

- Piperidine Coupling : Amide bond formation between the brominated benzoyl chloride and 4-aminopiperidine, typically via Schotten-Baumann or carbodiimide-mediated coupling .

- Hydrochloride Salt Formation : Acidic workup (e.g., HCl in ethanol) to precipitate the final product .

- Critical Conditions : Maintain anhydrous conditions during coupling, monitor pH during salt formation, and use inert atmospheres to avoid side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, with emphasis on piperidine proton environments (δ 1.5–3.5 ppm) and bromo-aromatic signals (δ 7.0–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight ([M+H⁺] expected ~314.6 Da) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to verify hydrochloride salt formation .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential respiratory irritation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the piperidine coupling step?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like HATU or PyBOP for improved efficiency over traditional EDC .

- Solvent Optimization : Replace DMF with dichloromethane or THF to reduce side reactions .

- Reaction Monitoring : Use TLC (silica, 10% MeOH/CH₂Cl₂) to track intermediate formation and adjust stoichiometry dynamically .

Q. What advanced techniques resolve contradictions between computational and experimental conformational data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare computed conformational ensembles with experimental NMR NOE data to validate flexibility of the piperidine ring .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination to resolve discrepancies in bond angles or torsion .

Q. How can the compound’s mechanism of action be studied in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Perform IC₅₀ determinations using fluorogenic substrates (e.g., for kinases or proteases) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to target enzymes like PPTases .

- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant enzyme inhibition profiles .

Q. What strategies improve stability during long-term storage for pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.